1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-
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Overview
Description
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is an organosulfur compound with a unique structure that includes a dithiane ring and a silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this process include boron trifluoride etherate and titanium tetrachloride .
Industrial Production Methods
Industrial production of 1,3-dithiane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: New carbon-silicon bonded compounds
Scientific Research Applications
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and as a building block for complex molecule synthesis.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its role in drug design and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in umpolung (polarity inversion) reactions . The silyl group can also participate in reactions, providing additional reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the silyl group.
1,4-Dithiane: Another dithiane isomer with different reactivity and applications.
2-Trimethylsilyl-1,3-dithiane: A similar compound with a trimethylsilyl group instead of the tert-butyl dimethylsilyl group.
Uniqueness
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of both the dithiane ring and the silyl group, which provide a combination of stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Properties
CAS No. |
164669-27-6 |
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Molecular Formula |
C14H28OS2Si |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]-1,3-dithian-2-yl]butanal |
InChI |
InChI=1S/C14H28OS2Si/c1-13(2,3)18(4,5)14(9-6-7-10-15)16-11-8-12-17-14/h10H,6-9,11-12H2,1-5H3 |
InChI Key |
MSIKOLFKGKXYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1(SCCCS1)CCCC=O |
Origin of Product |
United States |
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